1,3-Dibromo-2-(4-bromophenoxy)benzene
Overview
Description
2,4’,6-Tribromodiphenyl ether is a brominated diphenyl ether with the molecular formula C₁₂H₇Br₃O. This compound is part of the polybrominated diphenyl ethers (PBDEs) family, which are widely used as flame retardants in various industrial applications. The presence of bromine atoms in the molecule enhances its flame-retardant properties, making it valuable in the production of plastics, textiles, and electronic equipment .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,3-Dibromo-2-(4-bromophenoxy)benzene . For instance, in the crystal state, certain methyl groups in similar molecules are known to act as quasi-free rotors . This suggests that the physical state of the compound (e.g., solid, liquid, gas) and its surrounding environment (e.g., temperature, pressure) can impact its behavior and interactions.
Preparation Methods
The synthesis of 2,4’,6-Tribromodiphenyl ether typically involves the bromination of diphenyl ether. One common method includes the reaction of diphenyl ether with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2, 4’, and 6 positions on the diphenyl ether molecule .
Industrial production methods often involve large-scale bromination processes, where diphenyl ether is reacted with bromine in a solvent such as carbon tetrachloride or chloroform. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
2,4’,6-Tribromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of brominated benzoic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of brominated diphenylmethanes.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,4’,6-Tribromodiphenyl ether has several scientific research applications:
Chemistry: It is used as a model compound in studies of brominated flame retardants and their environmental impact. Researchers investigate its degradation pathways and the formation of potentially harmful byproducts.
Biology: Studies focus on its bioaccumulation in living organisms and its effects on biological systems. It is used to understand the toxicological impact of PBDEs on wildlife and humans.
Medicine: Research explores its potential endocrine-disrupting properties and its role in disrupting hormonal balance in humans and animals.
Comparison with Similar Compounds
2,4’,6-Tribromodiphenyl ether can be compared with other brominated diphenyl ethers, such as:
2,4,4’-Tribromodiphenyl ether: Similar in structure but with bromine atoms at different positions, leading to variations in its chemical properties and biological effects.
2,2’,4,4’-Tetrabromodiphenyl ether: Contains an additional bromine atom, which can enhance its flame-retardant properties but also increase its persistence in the environment.
2,2’,4,4’,5-Pentabromodiphenyl ether: With five bromine atoms, it exhibits higher flame retardancy but also greater potential for bioaccumulation and toxicity.
The uniqueness of 2,4’,6-Tribromodiphenyl ether lies in its specific bromination pattern, which influences its reactivity and interactions with biological systems. Its selective bromination makes it a valuable compound for studying the effects of brominated flame retardants.
Properties
IUPAC Name |
1,3-dibromo-2-(4-bromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O/c13-8-4-6-9(7-5-8)16-12-10(14)2-1-3-11(12)15/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDVYKIQSZGUMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC2=CC=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70879861 | |
Record name | BDE-32 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70879861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189084-60-4 | |
Record name | 2,4',6-Tribromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-32 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70879861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dibromo-2-(4-bromophenoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4',6-TRIBROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X3E4097JM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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